3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid
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Overview
Description
3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Mechanism of Action
Target of Action
The primary targets of 3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively , two communicable and devastating tropical diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets through a process that involves fitting into the active site of the target molecule . For instance, compound 13, a derivative of the parent compound, has been shown to have a desirable fitting pattern in the LmPTR1 pocket (active site) of Leishmania aethiopica, characterized by lower binding free energy .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition . For instance, compound 13 displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Result of Action
The result of the compound’s action is the inhibition of the growth of the target organisms . For instance, compound 15 showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid typically involves the reaction of 4-methylbenzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This reaction forms the pyrazole ring, which is then further functionalized to introduce the formyl and propanoic acid groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 3-[4-carboxy-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid.
Reduction: 3-[4-hydroxymethyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(4-methylphenyl)-1-phenylpyrazole: Another pyrazole derivative with similar structural features.
3-(4-methoxyphenyl)-1-phenylpyrazole: Differing by the presence of a methoxy group instead of a formyl group.
3-(4-trifluoromethylphenyl)pyrazole: Contains a trifluoromethyl group, which imparts different chemical properties.
Uniqueness
3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid is unique due to the presence of both formyl and propanoic acid groups, which provide distinct reactivity and potential for diverse applications in synthesis and biological studies.
Properties
IUPAC Name |
3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)14-12(9-17)8-16(15-14)7-6-13(18)19/h2-5,8-9H,6-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCDSHRPXSIJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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